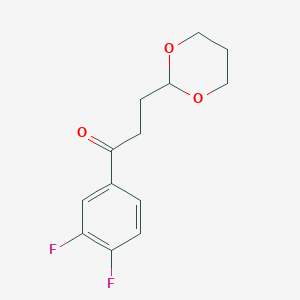

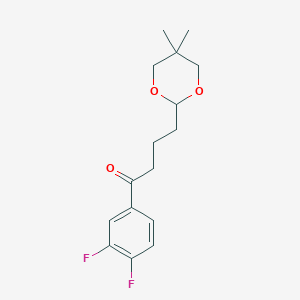

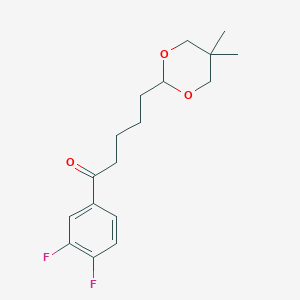

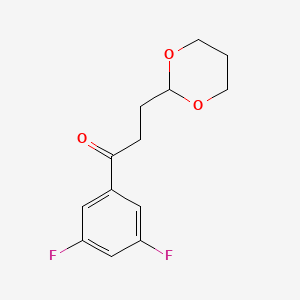

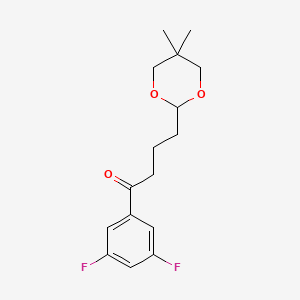

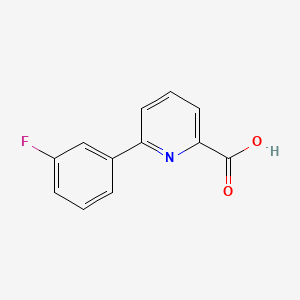

6-(3-Fluorophenyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(3-Fluorophenyl)picolinic acid is a compound that is likely to share some chemical properties with picolinic acid derivatives, which are known for their applications in various fields such as catalysis, coordination chemistry, and molecular devices. Although the specific compound is not directly mentioned in the provided papers, we can infer its characteristics and potential applications based on the related compounds discussed in the research.

Synthesis Analysis

The synthesis of picolinic acid derivatives can involve various methods, including biotransformation, chemical synthesis, and coupling reactions. For instance, the synthesis of 6-phenylethynyl picolinic acid (PEPCA) was achieved through biotransformation using Acinetobacter sp. strain F4 and through a chemical route involving palladium-catalyzed coupling reactions . Similarly, the synthesis of amides from picolinic acid was performed by reacting picolinic acid with thionyl chloride to generate the acid chloride in situ, followed by coupling with N-alkylanilines . These methods could potentially be adapted for the synthesis of 6-(3-Fluorophenyl)picolinic acid by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of picolinic acid derivatives is characterized by the presence of a pyridine ring, which can influence the electronic properties of the molecule. X-ray crystallography of amides derived from picolinic acid revealed a preference for cis amide geometry, with the aromatic groups positioned cis to each other and the pyridine nitrogen anti to the carbonyl oxygen . This information can be useful in predicting the molecular structure and conformation of 6-(3-Fluorophenyl)picolinic acid.

Chemical Reactions Analysis

Picolinic acid derivatives can participate in various chemical reactions, including the formation of complexes with metal ions and the synthesis of amides. For example, 6-phosphoryl picolinic acid derivatives were used as europium and terbium sensitizers, forming stable complexes with these metal ions . The reactivity of picolinic acid derivatives can also be modified through the introduction of functional groups, as seen in the synthesis of fluorogenic amides of agarose with picolinic acid . These reactions highlight the versatility of picolinic acid derivatives in chemical synthesis and their potential utility in developing new materials and sensors.

Physical and Chemical Properties Analysis

The physical and chemical properties of picolinic acid derivatives can vary depending on the substituents attached to the pyridine ring. For instance, the stability constants of phosphoryl-based complexes of picolinic acid were found to be higher than those of the carboxylate analogue, indicating a strong binding affinity to metal ions . The thermal properties of phenylethynyl-terminated derivatives of picolinic acid showed excellent thermal stability and lower reaction temperatures for free radical polymerization, attributed to the electron-withdrawing capability of the pyridine moiety . These properties suggest that 6-(3-Fluorophenyl)picolinic acid could also exhibit unique thermal and binding characteristics, making it a candidate for high-performance materials.

Aplicaciones Científicas De Investigación

Europium and Terbium Sensitizers

6-(3-Fluorophenyl)picolinic acid and its derivatives have been used as sensitizers for lanthanide ions like europium and terbium. These sensitizers enhance the emission intensity and stability of the lanthanide-based complexes, which are crucial in photophysical measurements and applications (Andres & Chauvin, 2011).

Applications in Biomedical and Pharmaceutical Industries

Modifications of agarose with derivatives of picolinic acid, such as 6-aminoagarose mediated syntheses of fluorogenic amides, have been explored for potential applications as sensors in biomedical and pharmaceutical fields. These modifications enhance the fluorescence emissions, offering potential for diverse applications (Kondaveeti, Mehta, & Siddhanta, 2014).

Organic Light-Emitting Diodes (OLEDs)

6-(3-Fluorophenyl)picolinic acid-based compounds have been used in the development of phosphorescent organic light-emitting diodes (PhOLEDs). These compounds, due to their photophysical and electrochemical properties, contribute to high performance in OLEDs with bright deep-blue emissions, showcasing their potential in display technologies (Seo et al., 2010).

DNA Binding and Photocleavage

Complexes involving picolinic acid have been synthesized and studied for their DNA binding and photocleavage properties. These complexes are significant in the study of molecular interactions with DNA and have potential applications in medicinal chemistry (Kawade et al., 2011).

Herbicide Development

Derivatives of picolinic acid, like 3-chloro-6-pyrazolyl-picolinate, have been explored as potential lead structures for the discovery of novel synthetic auxin herbicides. These compounds show promising herbicidal activity and could be crucial in agricultural sciences (Yang et al., 2021).

Phosphorescence Properties in OLED Materials

Research has been conducted on tuning the phosphorescence properties of blue-emitting iridium(III) complexes with derivatives of picolinic acid. These studies are aimed at improving the performance of OLED materials, indicating the role of these compounds in advancing display technology (Li et al., 2015).

Safety And Hazards

Direcciones Futuras

Research into picolinic acid and related compounds like 6-(3-Fluorophenyl)picolinic acid is ongoing. These compounds have shown potential as synthetic auxin herbicides . Additionally, picolinic acid has demonstrated broad-spectrum antiviral activity against several disease-causing viruses such as SARS-CoV-2 and influenza A viruses , suggesting potential future directions for research into 6-(3-Fluorophenyl)picolinic acid.

Propiedades

IUPAC Name |

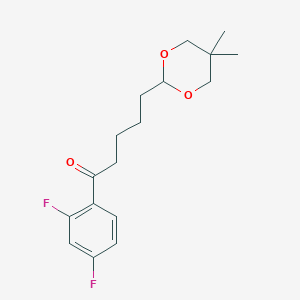

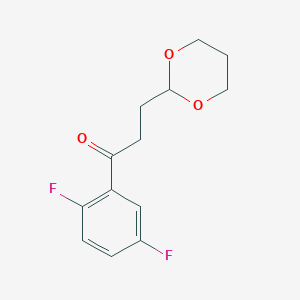

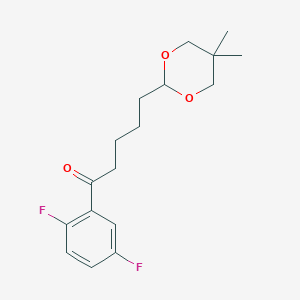

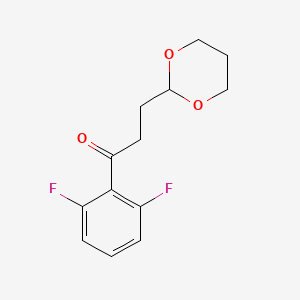

6-(3-fluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVROFCFAZOMJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647065 |

Source

|

| Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluorophenyl)picolinic acid | |

CAS RN |

887982-40-3 |

Source

|

| Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.